![molecular formula C18H19FN6O2 B2710752 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one CAS No. 1060204-89-8](/img/structure/B2710752.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components, including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a fluorophenoxy group. These components are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound’s structure includes a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds contain at least one atom other than carbon within the ring structure, in this case, nitrogen. The piperazine ring is a saturated six-membered ring containing two nitrogen atoms. The fluorophenoxy group contains a fluorine atom, which is often used in pharmaceuticals to improve bioavailability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Synthesis and Biological Activity
Researchers have synthesized a variety of compounds related to "1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one" and evaluated their biological activities. These compounds have shown significant potential in areas such as antihistaminic activity, inhibition of eosinophil infiltration, 5-HT2 antagonist activity, and potential therapeutic applications in treating allergies and inflammatory conditions.
Antihistaminic and Anti-inflammatory Activities : A study by Gyoten et al. (2003) synthesized and evaluated a series of compounds for their antihistaminic activity and inhibitory effect on eosinophil infiltration. The research identified compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, with potential applications in treating atopic dermatitis and allergic rhinitis Gyoten et al., 2003.
5-HT2 Antagonist Activity : Watanabe et al. (1992) prepared a series of compounds and tested them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, certain compounds showed potent 5-HT2 antagonist activity, highlighting their potential as therapeutic agents Watanabe et al., 1992.
Genotoxicity Studies : Gunduz et al. (2018) investigated the genotoxicity of a compound closely related to the chemical structure of interest, identifying potential causes of genotoxicity and suggesting modifications to mitigate these effects Gunduz et al., 2018.
Synthesis and Structural Analysis : Sallam et al. (2021) focused on the synthesis, structure analysis, and characterization of pyridazine analogs, highlighting their significance in medicinal chemistry due to their pharmaceutical importance Sallam et al., 2021.
Antimicrobial and Anti-inflammatory Activities : El-Reedy et al. (2020) synthesized novel compounds and evaluated them as anti-inflammatory and antimicrobial agents, showing high activity levels compared to commercial antibiotics El-Reedy et al., 2020.
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-13(27-15-4-2-14(19)3-5-15)18(26)24-10-8-23(9-11-24)17-7-6-16-21-20-12-25(16)22-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFZBRALMKCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。